molecular formula C10H5BrCl3N B1382774 4-Bromo-3,5,7-trichloro-2-methylquinoline CAS No. 1333255-86-9

4-Bromo-3,5,7-trichloro-2-methylquinoline

Cat. No.: B1382774
CAS No.: 1333255-86-9
M. Wt: 325.4 g/mol
InChI Key: ZHRILYHOTWHIQF-UHFFFAOYSA-N
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Description

4-Bromo-3,5,7-trichloro-2-methylquinoline (BTCMQ) is a chemical compound that belongs to the class of quinoline derivatives. It is an organic compound with the empirical formula C10H5BrCl3N and a molecular weight of 325.42 .


Molecular Structure Analysis

The molecular structure of BTCMQ can be represented by the SMILES string BrC(C(C(N=C1C)=C2)=C(Cl)C=C2Cl)=C1Cl . The InChI key for BTCMQ is ZHRILYHOTWHIQF-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Characterization

4-Bromo-3,5,7-trichloro-2-methylquinoline serves as a starting material or intermediate in the synthesis of various compounds. The Knorr synthesis of related quinolines involves condensation and cyclization reactions, offering insights into the preparation and utility of such compounds in medicinal chemistry and materials science (Wlodarczyk et al., 2011). Additionally, the synthesis of metal complexes with these quinolines has been explored, revealing their potential in biological and material applications due to their distinctive structural and functional properties (Siddappa & Mayana, 2014).

Biological Activities

Quinoline derivatives have shown promise in various biological applications. For instance, certain 2-aryl-3-bromoquinolin-4(1H)-ones demonstrated antiangiogenic effects by inhibiting endothelial cell proliferation and reducing proangiogenic factors, suggesting their potential in cancer treatment and other angiogenesis-related conditions (Mabeta et al., 2009).

Chemical Transformations and Photocatalysis

This compound also plays a crucial role in the synthesis of other complex molecules. For example, it serves as an intermediate in the synthesis of PI3K/mTOR inhibitors, which are significant in cancer research (Lei et al., 2015). Moreover, the synthesis of brominated hydroxyquinoline, a photolabile protecting group with high sensitivity to multiphoton excitation, illustrates the versatility of bromoquinoline derivatives in photoredox chemistry and biological applications (Fedoryak & Dore, 2002).

Safety and Hazards

BTCMQ is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 . The hazard statements for BTCMQ are H301 - H413, and the precautionary statements are P301 + P310 + P330 . It is also classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Properties

IUPAC Name

4-bromo-3,5,7-trichloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrCl3N/c1-4-10(14)9(11)8-6(13)2-5(12)3-7(8)15-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRILYHOTWHIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=CC(=CC2=N1)Cl)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrCl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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